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Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue
homeostasis and development. Dysregulation of apoptosis is implicated in numerous diseases,
including cancer and neurodegenerative disorders. Apoptosis is an active, energy-dependent
process, with cellular metabolism, particularly mitochondrial ATP production, playing a critical
role in its execution.[1] A shift in the energetic state of the cell can determine whether a cell
undergoes apoptosis or switches to necrosis.[1] Therefore, monitoring metabolic changes,
specifically mitochondrial ATP levels, provides crucial insights into the mechanisms of
apoptosis and the efficacy of therapeutic interventions.

ATP-Red 1 is a fluorescent probe that selectively accumulates in the mitochondria and
responds to changes in mitochondrial ATP concentration.[2] This property makes it a valuable
tool for real-time monitoring of metabolic dynamics in live cells undergoing apoptosis. These
application notes provide detailed protocols for using ATP-Red 1 to study metabolic alterations
during apoptosis, both as a standalone marker and in conjunction with established apoptosis
assays such as Annexin V and caspase activity assays.

Principle of ATP-Red 1

ATP-Red 1 is a multisite-binding, switchable fluorescent probe designed to selectively and
rapidly respond to intracellular ATP concentrations. Its key features include:
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» Mitochondrial Localization: ATP-Red 1 preferentially accumulates in the mitochondria, the
primary site of cellular ATP synthesis.[2]

e Fluorescence Response: The probe exhibits a "turn-on" fluorescence response upon binding
to ATP, with a significant enhancement in fluorescence intensity.[3]

o Live-Cell Imaging: ATP-Red 1 is cell-permeable and has good biocompatibility, making it
suitable for imaging dynamic changes in live cells.

e Apoptosis-Associated Signal Change: Studies have shown that mitochondrial ATP levels can
increase in the early stages of apoptosis, a change that can be detected by an increase in
ATP-Red 1 fluorescence.

Data Presentation: Quantitative Analysis of
Apoptotic Markers

The following tables provide representative data from a time-course experiment inducing
apoptosis in a model cell line (e.g., Jurkat cells) with staurosporine (1 pM). Data is presented
as the percentage of positive cells for each marker as determined by flow cytometry.

Table 1: Time-Course of Apoptotic Markers Following Staurosporine Treatment

% Late

% Cells with High % Early Apoptotic . .
Apoptotic/Necrotic

Time (hours) Mitochondrial ATP Cells (Annexin

. Cells (Annexin
(ATP-Red 1 High) V+/PI-)

V+[P1+)
0 5% 4% 2%
1 25% 15% 3%
2 45% 35% 8%
4 30% 60% 25%
6 15% 40% 50%

Table 2: Comparison of Mitochondrial ATP Levels with Caspase-3/7 Activation
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- —
% Cells with High % Cells with Active

Time (hours) Mitochondrial ATP (ATP-
. Caspase-3/7
Red 1 High)

0 5% 3%

1 25% 10%

2 45% 30%

4 30% 65%

6 15% 85%

Experimental Protocols
Protocol 1: Staining of Mitochondrial ATP with ATP-Red
1 for Fluorescence Microscopy

This protocol describes the staining of live cells to visualize changes in mitochondrial ATP

levels.

Materials:

ATP-Red 1 (stock solution in DMSO, e.g., 1 mM)

Cell culture medium (serum-free for staining)

Phosphate-Buffered Saline (PBS)

Apoptosis-inducing agent (e.g., staurosporine)

Fluorescence microscope with appropriate filter sets (EX’Em = ~510/590 nm)

Procedure:

o Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at an appropriate density
to allow for individual cell imaging. Culture overnight to allow for adherence.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/product/b560525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent at a
predetermined concentration and for various time points. Include an untreated control.

Preparation of Staining Solution: Prepare a working solution of ATP-Red 1 by diluting the
stock solution in serum-free cell culture medium to a final concentration of 2.5-5 uM.

Staining: Remove the culture medium from the cells and wash once with PBS. Add the ATP-
Red 1 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from
light.

Washing: Remove the staining solution and wash the cells twice with PBS.

Imaging: Add fresh PBS or culture medium to the cells. Immediately image the cells using a
fluorescence microscope. Acquire images in the red channel for ATP-Red 1. If co-staining
with other markers (e.g., Annexin V-FITC), use the appropriate channels.

Protocol 2: Quantitative Analysis of Mitochondrial ATP
by Flow Cytometry

This protocol details the use of ATP-Red 1 for the quantitative analysis of mitochondrial ATP

changes in apoptotic cells using flow cytometry.

Materials:

ATP-Red 1 (stock solution in DMSO, e.g., 1 mM)
Cell culture medium

PBS

Apoptosis-inducing agent

Flow cytometer with a laser suitable for excitation of ATP-Red 1 (e.g., 488 nm or 561 nm)
and appropriate emission filters.

Procedure:
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e Cell Culture and Treatment: Culture cells in suspension or adherent flasks. Induce apoptosis
by treating with the desired agent for various time points. Include an untreated control. For
adherent cells, detach them using a gentle cell dissociation reagent.

o Cell Harvesting: Harvest approximately 1 x 10”6 cells per sample by centrifugation (e.g., 300
x g for 5 minutes).

» Washing: Wash the cell pellet once with cold PBS.

o Staining: Resuspend the cell pellet in 1 mL of serum-free medium or PBS. Add ATP-Red 1 to
a final concentration of 2.5-5 pM.

 Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

e Washing: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 500 pL of
PBS for analysis.

o Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate
laser and filter combination to detect the fluorescence of ATP-Red 1 (e.g., PE or a similar
channel). Gate on the live cell population based on forward and side scatter properties.
Record the mean fluorescence intensity (MFI) or the percentage of cells with high ATP-Red
1 fluorescence.

Protocol 3: Multiparametric Analysis of Apoptosis: Co-
staining with ATP-Red 1 and Annexin V

This protocol allows for the simultaneous assessment of mitochondrial ATP levels and the
externalization of phosphatidylserine, an early marker of apoptosis.

Materials:
e ATP-Red 1
¢ Annexin V-FITC (or another fluorophore-conjugated Annexin V)

o Propidium lodide (PI) or other viability dye
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e 1X Annexin V Binding Buffer

o Flow cytometer with appropriate lasers and filters for all fluorophores.

Procedure:

Induce Apoptosis and Harvest Cells: Follow steps 1 and 2 from Protocol 2.

e ATP-Red 1 Staining: Follow steps 4 and 5 from Protocol 2 for ATP-Red 1 staining.

e Washing: After ATP-Red 1 incubation, wash the cells once with cold PBS.

e Annexin V Staining: Resuspend the cell pellet in 100 pL of 1X Annexin V Binding Buffer.
e Add 5 pL of Annexin V-FITC and 5 pL of PI.

e Incubation: Incubate for 15 minutes at room temperature in the dark.

e Dilution and Analysis: Add 400 pL of 1X Annexin V Binding Buffer to each tube. Analyze the
samples by flow cytometry within one hour.

» Data Analysis: Use appropriate compensation controls for spectral overlap between the
fluorophores. Gate on cell populations to distinguish between:

o Live cells (Annexin V-, PI-, variable ATP-Red 1)
o Early apoptotic cells (Annexin V+, Pl-, variable ATP-Red 1)

o Late apoptotic/necrotic cells (Annexin V+, Pl+, variable ATP-Red 1)

Visualizations
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Caption: Apoptosis Signaling Pathways.
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Caption: Experimental Workflow for Multiparametric Apoptosis Analysis.
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Caption: Temporal Relationship of Apoptotic Events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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